molecular formula C22H25NO B4941973 N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide

N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide

Cat. No.: B4941973
M. Wt: 319.4 g/mol
InChI Key: DTPWQWUETHMLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide, also known as CPP-115, is a chemical compound that has been studied for its potential use in treating various neurological disorders. This compound is a derivative of vigabatrin, a medication used to treat epilepsy.

Mechanism of Action

N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide works by inhibiting the activity of GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has a calming effect and can help to reduce anxiety and other symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of GABA in the brain, which has a calming effect and can help to reduce symptoms of anxiety and other neurological disorders. This compound has also been found to have anti-convulsant properties, which may make it useful in treating epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide in lab experiments is that it has been well-studied and its mechanism of action is well-understood. However, one limitation is that it may not be suitable for use in all types of experiments, as its effects are specific to the brain and nervous system.

Future Directions

There are many potential future directions for research on N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide. Some possible areas of study include:
1. Further investigation of its potential use in treating addiction, anxiety, and depression.
2. Research on the long-term effects of this compound on the brain and nervous system.
3. Development of new compounds based on this compound that may have improved efficacy or fewer side effects.
4. Exploration of the use of this compound in combination with other medications for treating neurological disorders.
In conclusion, this compound is a promising compound that has been studied for its potential use in treating various neurological disorders. Its mechanism of action is well-understood, and there are many potential future directions for research on this compound.

Synthesis Methods

The synthesis of N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide involves the reaction of cyclohexylamine with 2,2-diphenylcyclopropanecarboxylic acid. This reaction results in the formation of this compound as a white crystalline solid.

Scientific Research Applications

N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide has been studied for its potential use in treating various neurological disorders, including addiction, anxiety, and depression. This compound has been found to inhibit the activity of an enzyme called GABA aminotransferase, which leads to an increase in the levels of the neurotransmitter GABA in the brain.

Properties

IUPAC Name

N-cyclohexyl-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO/c24-21(23-19-14-8-3-9-15-19)20-16-22(20,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPWQWUETHMLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.